![molecular formula C29H52O2 B1149653 (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol CAS No. 112244-29-8](/img/structure/B1149653.png)
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[a]phenanthrenes represent a unique class of polycyclic aromatic hydrocarbons structurally related to steroids. These compounds have been extensively studied due to their intriguing chemical properties and potential carcinogenic activity. Research has focused on synthesizing various derivatives to understand their structure-activity relationships, physical and chemical properties, and their reactions with different agents (Coombs, 1966).
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrene derivatives has been achieved through various methods, including starting from testosterone, multi-stage synthesis from appropriately substituted naphthalenes, and employing Stobbe condensation for ketone synthesis (Ribeiro et al., 1983). These methods allow for the introduction of different substituents, exploring the chemical space around the cyclopenta[a]phenanthrene core.
Molecular Structure Analysis
X-ray crystallography and computational modeling have been essential in understanding the molecular structure of cyclopenta[a]phenanthrene derivatives. For instance, derivatives have been shown to adopt various conformations, influenced by the substitution pattern, which affects their physical and chemical properties. The molecular structure of 17βH-Periplogenin, a related compound, highlights the typical chair conformations of the cyclopenta[a]phenanthrene core and its derivatives (Zhang et al., 2012).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrene derivatives undergo various chemical reactions, including aromatisation, Grignard reactions, and Diels-Alder reactions. These reactions are pivotal for synthesizing specific derivatives and understanding the reactivity of these compounds. For example, the synthesis and reactivity of 4H-Cyclopenta[def]phenanthrene and its derivatives have been explored, demonstrating their potential in environmental chemistry and as mutagens (Minaba & Suzuki, 1986).
Physical Properties Analysis
The physical properties of cyclopenta[a]phenanthrene derivatives, such as melting points, boiling points, and solubilities, are influenced by their molecular structure. These properties are crucial for determining the compounds' applicability in different scientific and industrial settings.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential bioactivity, are significant for understanding the utility and safety of these compounds. For example, the mutagenicity of chemically synthesized metabolites of certain cyclopenta[a]phenanthrene derivatives has been assessed, highlighting the importance of understanding these compounds' interactions with biological systems (Papaparaskeva-Petrides et al., 1993).
Wissenschaftliche Forschungsanwendungen
Chemical Behavior and Catalysis
Research on hydrocarbons similar to the structure of the given compound, particularly those involving cyclopentane rings and phenanthrene derivatives, focuses on their chemical behavior under various conditions. For instance, studies on the aromatization of hydrocarbons over platinum-alumina catalysts explore the conversion processes involving similar complex hydrocarbons. These insights contribute to understanding catalytic reactions and designing efficient catalysts for industrial applications, including pharmaceutical synthesis and petrochemical processing (Pines & Nogueira, 1981).
Eigenschaften
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-27,30-31H,7-17H2,1-6H3/t19-,20-,21?,22+,23-,24+,25+,26?,27?,28-,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLGORGANMRISQ-VLZQZCBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4[C@@]3(CCC(C4)O)C)O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

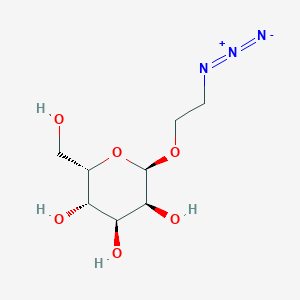
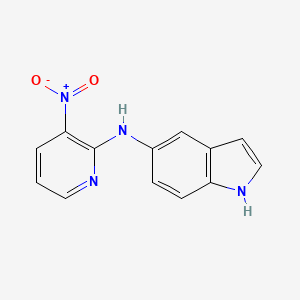


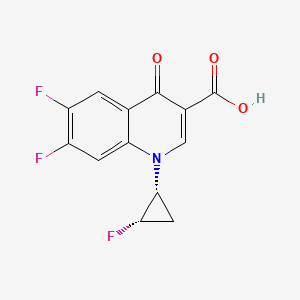
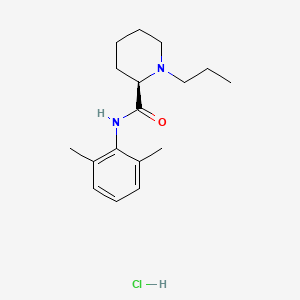

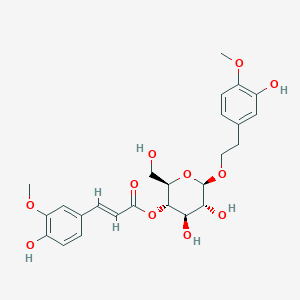
![{3-[4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenoxy]-propyl}-dibutyl-amine](/img/structure/B1149588.png)